1-(3-Methylbutyl)piperidin-4-amine
Description
Historical Context and Evolution of the Piperidine (B6355638) Scaffold in Organic Synthesis
The story of piperidine began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.orgijnrd.orgyoutube.com This discovery laid the groundwork for over a century and a half of research into piperidine and its derivatives. wikipedia.orgijnrd.org Initially, the production of piperidine involved the reaction of piperine with nitric acid. wikipedia.org However, industrial-scale synthesis now primarily relies on the hydrogenation of pyridine (B92270). wikipedia.orgyoutube.com
The versatility of the piperidine ring has made it a cornerstone of organic synthesis. nih.gov Early methods for creating substituted piperidines often involved the catalytic hydrogenation of corresponding pyridine derivatives. nih.govdtic.mil Over the decades, a vast array of synthetic methodologies has been developed to access functionalized piperidines with high degrees of stereo- and regioselectivity. These methods include intramolecular cyclization reactions, cycloadditions, and various multi-component reactions. nih.gov The continuous evolution of these synthetic strategies has enabled chemists to tailor the piperidine scaffold for a wide range of applications. nih.gov
Strategic Importance of N-Substituted Piperidin-4-amines as Architecturally Versatile Chemical Building Blocks
N-substituted piperidin-4-amines are a particularly important subclass of piperidine derivatives. The presence of a primary or secondary amine at the 4-position and a substituent on the ring nitrogen provides two key points for chemical modification. This dual functionality makes them highly versatile building blocks in the construction of more complex molecules. evitachem.comacs.org
The substituent on the nitrogen atom (the "N-substituent") can significantly influence the molecule's physical, chemical, and biological properties, including its basicity, lipophilicity, and conformational preferences. researchgate.net This allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. researchgate.netacs.org For instance, the introduction of different N-alkyl groups can alter a compound's binding affinity and selectivity for a particular receptor. nih.gov The synthesis of these compounds often involves the reductive amination of an N-substituted piperidin-4-one or the alkylation of piperidin-4-amine. researchgate.net
Conceptual Framework for Investigating Structure-Function Relationships in Piperidine-Based Systems
The biological activity of piperidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. researchgate.net Understanding the structure-function relationship (SFR) is therefore crucial for the rational design of new molecules with desired properties.
Key aspects of the SFR in piperidine-based systems include:
Conformational Analysis: The six-membered piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can have a profound impact on the molecule's shape and its ability to bind to a biological target.
Pharmacophore Modeling: This involves identifying the essential structural features (pharmacophore) responsible for a molecule's biological activity. For piperidine derivatives, this often includes the nitrogen atom as a hydrogen bond acceptor or a basic center, and various substituents that can engage in hydrophobic or other interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activity. By systematically modifying the N-substituent and other parts of the piperidine scaffold, researchers can develop predictive models to guide the synthesis of more potent and selective compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h9-10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVKXDLQFYGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methylbutyl Piperidin 4 Amine and Advanced Analogs
Diverse Synthetic Routes to the Piperidine (B6355638) Core and its Functionalization
The synthesis of the piperidine ring, the central structural motif of 1-(3-methylbutyl)piperidin-4-amine, can be achieved through a variety of robust chemical transformations. These methods generally involve either the construction of the heterocyclic ring from acyclic precursors or the modification of pre-existing cyclic systems.
Cyclization Strategies for Piperidine Ring Formation
The formation of the piperidine skeleton is a foundational step in the synthesis of many complex nitrogen-containing molecules. Numerous cyclization strategies have been developed, each offering distinct advantages in terms of substrate scope and stereochemical control.
Key approaches include:
Hydrogenation of Pyridine (B92270) Derivatives: One of the most direct methods involves the reduction of substituted pyridines. Catalytic hydrogenation, often employing catalysts like nickel, palladium, or rhodium, can effectively saturate the aromatic ring to yield the corresponding piperidine. organic-chemistry.orgdtic.mil For instance, a suitably substituted pyridine can be reduced under hydrogen pressure to provide the piperidine core.
Intramolecular Reductive Amination: A powerful strategy involves the cyclization of acyclic precursors containing both an amine and carbonyl functionalities (or their precursors). For example, 1,5-dicarbonyl compounds can react with an amine source, followed by reduction, to form the piperidine ring. nih.govresearchgate.netresearchgate.net This method is highly versatile and allows for the introduction of substituents at various positions.
Dieckmann Condensation: The intramolecular condensation of diesters containing a nitrogen atom in the backbone can produce β-keto esters, which are valuable piperidone precursors. Subsequent hydrolysis and decarboxylation of the keto-ester furnish a substituted piperidone, which can then be further functionalized. This approach is particularly effective for producing 4-piperidones. dtic.mil
Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an imine (the dienophile) and a diene provides a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines. This powerful reaction allows for the stereoselective construction of highly substituted rings.
Ring-Closing Metathesis (RCM): Diene-containing amines can undergo RCM using ruthenium-based catalysts to form tetrahydropyridine (B1245486) intermediates, which are then reduced to the saturated piperidine ring. nih.gov
Table 1: Comparison of Selected Piperidine Ring Cyclization Strategies
| Synthetic Strategy | Precursor Type | Key Reagents/Conditions | Resulting Intermediate/Product | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Substituted Pyridines | H₂, Ni or Rh/C, pressure, heat | Substituted Piperidines | organic-chemistry.orgdtic.mil |
| Intramolecular Reductive Amination | Amino-dialdehydes/diketones | NaBH₃CN or NaBH(OAc)₃ | Substituted Piperidines | nih.govresearchgate.net |
| Dieckmann Condensation | Acyclic Amino-diesters | Strong base (e.g., NaOEt) | β-Keto Ester (Piperidone precursor) | dtic.mil |
| Aza-Diels-Alder | Dienes and Imines | Lewis Acid or thermal conditions | Tetrahydropyridines | N/A |
Enamine Reduction Methodologies for Piperidine Derivatization
Enamines serve as versatile intermediates in the synthesis and functionalization of piperidine derivatives. rsc.org They are typically formed from the reaction of a secondary amine with a ketone or aldehyde, or in this context, can exist in equilibrium with iminium ions derived from piperidone precursors.
A key application is the reduction of enamines derived from tetrahydropyridines. For example, an N-substituted tetrahydropyridine can be oxidized to a dihydropyridinium species, which exists in equilibrium with a transient enamine. This enamine can then be asymmetrically reduced to a chiral piperidine. whiterose.ac.uk Modern chemo-enzymatic cascades utilize ene-reductases (EREDs) for this purpose, offering high enantioselectivity under mild conditions. whiterose.ac.uk The reduction of the enamine double bond re-establishes the saturated piperidine ring but with newly defined stereochemistry. whiterose.ac.ukyoutube.com
Regioselective and Stereoselective Installation of the 3-Methylbutyl Moiety at the Piperidine Nitrogen
Once the piperidin-4-amine core is obtained or synthesized, the introduction of the 3-methylbutyl (isopentyl) group at the nitrogen atom is a critical step to form the target compound. This is typically achieved through N-alkylation or reductive amination, with careful control of reaction conditions to ensure regioselectivity and high purity.
Alkylation and Reductive Amination Protocols for N-Substitution
Two primary methods are employed for the N-substitution of piperidin-4-amines:
Reductive Amination: This is often the preferred method due to its high efficiency and control, avoiding the common problem of over-alkylation. masterorganicchemistry.com The reaction involves the condensation of piperidin-4-amine (or a protected version) with 3-methylbutanal (B7770604) (isovaleraldehyde). This forms an intermediate iminium ion, which is then reduced in situ to the desired secondary amine, this compound. Mild reducing agents are crucial for this transformation. masterorganicchemistry.compearson.com
Typical Protocol: Piperidin-4-amine and 3-methylbutanal are stirred in a suitable solvent such as dichloroethane (DCE) or methanol (B129727) (MeOH), followed by the addition of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comsciencemadness.org The reaction is typically run at room temperature.
Direct N-Alkylation: This method involves the reaction of piperidin-4-amine with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane. researchgate.net The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid formed during the reaction. researchgate.net A significant challenge is preventing the product from reacting further to form a quaternary ammonium (B1175870) salt (over-alkylation). researchgate.net
Typical Protocol: Piperidin-4-amine is reacted with 1.0-1.2 equivalents of 1-bromo-3-methylbutane in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) in the presence of a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com
Impact of Reaction Conditions on Product Yield and Purity in N-Alkylation of Piperidin-4-amines
The success of direct N-alkylation is highly dependent on carefully controlled reaction parameters to maximize the yield of the mono-alkylated product and minimize side reactions.
Stoichiometry: To prevent dialkylation, it is common to use the piperidine starting material in slight excess relative to the alkylating agent or to add the alkylating agent slowly to the reaction mixture. This ensures that the alkyl halide is more likely to react with the starting primary amine than the secondary amine product. researchgate.net
Base: The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate or DIPEA are often used. Inorganic bases like K₂CO₃ are easily removed by filtration, while organic bases like DIPEA can be removed during aqueous workup. The absence of a base can lead to the formation of the piperidinium (B107235) salt, which slows or halts the reaction. researchgate.net
Solvent: Polar aprotic solvents such as DMF and acetonitrile are standard choices as they effectively dissolve the reactants and facilitate the S_N2 reaction pathway without interfering with the reaction. researchgate.netchemicalforums.com
Temperature: Reactions are often conducted at room temperature or with gentle heating (e.g., 70°C) to increase the reaction rate. However, higher temperatures can also increase the rate of side reactions, so optimization is often necessary. researchgate.net
Table 2: Influence of Reaction Conditions on N-Alkylation of Piperidin-4-amines
| Parameter | Condition | Expected Outcome | Rationale / Notes | Reference |
|---|---|---|---|---|
| Stoichiometry | Slow addition of alkyl halide (1.1 eq) | Higher mono-alkylation yield | Keeps concentration of alkyl halide low, minimizing reaction with product. | researchgate.net |
| Base | K₂CO₃ or DIPEA | Efficient reaction | Neutralizes acid byproduct, preventing salt formation and reaction stoppage. | researchgate.netchemicalforums.com |
| Solvent | DMF or Acetonitrile | Good yield | Polar aprotic solvents favor S_N2 mechanism without interfering. | researchgate.net |
| Temperature | Room Temperature to 70°C | Controlled reaction rate | Balancing reaction speed against potential for increased side products. | researchgate.net |
Amine Functionalization at the Piperidine 4-Position and Related Transformations
The primary amine at the 4-position of the piperidine ring is a key functional handle that allows for a wide range of subsequent chemical modifications. This versatility is crucial for creating advanced analogs and for applications in medicinal chemistry.
Common transformations of the 4-amino group include:
Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a robust and high-yielding reaction.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields stable sulfonamides. This transformation is often used to modify the electronic and physical properties of the molecule. acs.org
Further Alkylation/Arylation: While the piperidine nitrogen is typically more nucleophilic, the 4-amino group can undergo further alkylation or participate in coupling reactions, such as Buchwald-Hartwig amination, to form more complex structures, provided the piperidine nitrogen is protected.
Protection/Deprotection: In multi-step syntheses, the 4-amino group may need to be protected to allow for selective reactions elsewhere on the molecule. A common strategy involves forming an imine with benzophenone, which can be cleaved later under acidic conditions. google.com This strategy allows for selective N-alkylation at the piperidine nitrogen, as seen in a parallel synthesis. google.com
These functionalization reactions underscore the utility of the 4-amino group as a versatile anchor point for building molecular diversity from the core this compound scaffold.
Nucleophilic Substitution Reactions of the Piperidin-4-amine Moiety
The introduction of the 3-methylbutyl (isoamyl) group onto the piperidine nitrogen is a key synthetic step, typically accomplished through nucleophilic substitution reactions. One of the most efficient and widely used methods for this N-alkylation is reductive amination. youtube.comorganic-chemistry.org This process involves the reaction of a precursor, such as piperidin-4-amine, with an aldehyde or ketone.
In a typical synthesis of this compound, piperidin-4-amine is reacted with 3-methylbutanal. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. Mild reducing agents are preferred to selectively reduce the C=N double bond of the iminium ion without affecting the carbonyl group of the starting aldehyde. organic-chemistry.org Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation due to its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation. organic-chemistry.org
Alternative approaches include the direct alkylation of piperidin-4-amine with an isoamyl halide, such as 1-bromo-3-methylbutane. However, this method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts. Therefore, reductive amination is often the preferred route for its high selectivity and milder reaction conditions. researchgate.net
Table 1: Example Synthesis via Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
|---|
This one-pot procedure is highly valued for its operational simplicity and efficiency. youtube.com
Derivatization via Acylation and Amide Bond Formation
The primary amino group at the 4-position of the piperidine ring is a versatile handle for further functionalization, most commonly through acylation to form amide bonds. unimi.itresearchgate.net This derivatization is fundamental in modifying the compound's properties for various research applications. The reaction involves coupling the amine with a carboxylic acid or its activated derivative. researchgate.net
Several standard protocols exist for this transformation:
Reaction with Acyl Halides: The Schotten-Baumann reaction involves treating the amine with an acyl chloride or bromide in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide) to neutralize the hydrogen halide byproduct. youtube.comfishersci.co.uk This method is robust and works with a wide range of acyl halides.
Reaction with Acid Anhydrides: Acid anhydrides react readily with the 4-amino group, often in the presence of a base, to yield the corresponding amide and a carboxylate salt as a byproduct.
Peptide Coupling Reagents: For direct coupling with carboxylic acids, a variety of activating agents are employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To improve efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often included. fishersci.co.uk
These methods allow for the synthesis of a diverse library of N-[1-(3-methylbutyl)piperidin-4-yl]amides.
Table 2: Examples of Acylation Reactions
| Acylating Agent | Coupling Method | Product Class |
|---|---|---|
| Acetyl chloride | Schotten-Baumann | N-[1-(3-Methylbutyl)piperidin-4-yl]acetamide |
| Benzoic anhydride | Base-catalyzed | N-[1-(3-Methylbutyl)piperidin-4-yl]benzamide |
| Propanoic acid | EDC/HOBt | N-[1-(3-Methylbutyl)piperidin-4-yl]propanamide |
Advanced Purification and Isolation Techniques for Complex Piperidine Amine Synthesis
The successful synthesis of piperidine amines relies heavily on effective purification and isolation strategies to obtain compounds of high purity.
Chromatographic Separation Methods for Target Compounds and Intermediates
Flash column chromatography using silica (B1680970) gel is the most common technique for purifying piperidine-containing compounds and their intermediates. nih.gov However, the basic nature of the piperidine nitrogen and the exocyclic amine can lead to significant challenges during purification. These basic sites can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, causing the compound to streak or "tail" down the column, resulting in poor separation and recovery.
To mitigate these issues, the eluent is often modified by adding a small percentage of a base, such as:
Triethylamine (typically 0.1-2%)
Ammonia (using a solution of methanol saturated with ammonia, e.g., 7N NH3 in MeOH)
This basic modifier deactivates the acidic sites on the silica, leading to more symmetrical peak shapes and improved separation. In some cases where a product is particularly difficult to purify, protection of the amine functionality may be considered prior to chromatography. researchgate.net For highly polar piperidine derivatives, reverse-phase chromatography may be a more suitable alternative.
Crystallization and Stereoisomer Resolution Strategies
While this compound is an achiral molecule, the synthesis of more complex, substituted analogs can introduce one or more stereocenters, necessitating methods for separating stereoisomers.
Crystallization is a powerful technique for both purification and, in some cases, isomer separation. A final product can often be purified to a high degree by recrystallization from an appropriate solvent system. This method is also crucial for obtaining materials suitable for X-ray crystallography, which can unambiguously determine the compound's three-dimensional structure and absolute stereochemistry. nih.govrsc.org
Stereoisomer Resolution for chiral piperidine analogs is commonly achieved through several strategies:
Diastereomeric Salt Formation: This classical method involves reacting a racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which, having different physical properties, can often be separated by fractional crystallization. Once separated, the desired enantiomer of the amine is liberated by treatment with a base.
Kinetic Resolution: This is an advanced strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. nih.govacs.org This results in one enantiomer being consumed to form a new product, while the other, slower-reacting enantiomer is left behind in excess. For example, kinetic resolution of N-Boc protected piperidine derivatives has been achieved using a chiral base, allowing for the isolation of highly enantioenriched starting materials and products. nih.govacs.org Subsequent recrystallization can further enhance the enantiomeric purity. nih.gov
These techniques are indispensable for accessing stereochemically pure and complex piperidine-based molecules for advanced research.
Advanced Spectroscopic and Analytical Characterization of Piperidin 4 Amine Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. The analysis of ¹H and ¹³C NMR chemical shifts provides critical insights into this conformation and the orientation of its substituents. For 1-(3-methylbutyl)piperidin-4-amine, the large N-alkyl group is expected to predominantly occupy the equatorial position to avoid steric hindrance.
¹H NMR Spectroscopy: The proton spectrum reveals the disposition of hydrogen atoms. Protons in axial positions are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. The chemical shifts for the piperidine ring protons are influenced by the nitrogen atom and the C-4 amino group. libretexts.org The protons on carbons adjacent to the nitrogen (C-2 and C-6) are expected to appear downfield due to the inductive effect of the nitrogen. libretexts.org The signal for the methine proton at C-4 would be influenced by the adjacent amino group. The protons of the 3-methylbutyl group would show characteristic splitting patterns: a triplet for the -CH2- group attached to the nitrogen, a multiplet for the next -CH2- and the methine -CH- groups, and a doublet for the two terminal methyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. In N-substituted piperidines, the chemical shifts of the ring carbons (C-2, C-3, C-4) are diagnostic of the ring's conformation. acs.org The carbons alpha to the nitrogen (C-2 and C-6) are significantly deshielded. The chemical shifts for the carbons of the 3-methylbutyl substituent provide confirmation of this side chain. youtube.com
Predicted NMR chemical shifts for this compound based on analog data.
Predicted ¹H and ¹³C NMR Data| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine C-2, C-6 | ~2.8-3.0 (axial), ~2.0-2.2 (equatorial) | ~54 |
| Piperidine C-3, C-5 | ~1.7-1.9 (axial), ~1.3-1.5 (equatorial) | ~33 |
| Piperidine C-4 | ~2.5-2.7 | ~50 |
| N-CH₂ (isobutyl) | ~2.3-2.5 (triplet) | ~58 |
| N-CH₂-CH₂ (isobutyl) | ~1.3-1.5 (multiplet) | ~39 |
| CH (isobutyl) | ~1.6-1.8 (multiplet) | ~26 |
| CH₃ (isobutyl) | ~0.9 (doublet) | ~22 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons (³J-coupling). For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the sequence of the piperidine ring protons. It would also establish the connectivity within the 3-methylbutyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each carbon atom based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different parts of the molecule. Key correlations would include the signals from the N-CH₂ protons of the side chain to the C-2 and C-6 carbons of the piperidine ring, confirming the point of attachment.
Expected 2D NMR Correlations
| Technique | Key Correlation | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3 | Connectivity of piperidine ring protons |
| H-3 ↔ H-4 | Connectivity of piperidine ring protons | |
| N-CH₂ ↔ N-CH₂-CH₂ | Connectivity of side chain protons | |
| HSQC | All C-H pairs | Direct C-H bond assignments |
| HMBC | N-CH₂ (side chain) ↔ C-2, C-6 (ring) | Confirms N-alkylation site |
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₂₄N₂), HRMS would be used to confirm its exact mass.
Calculated Exact Mass
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₁₁H₂₄N₂ | 184.1939 |
ESI and APCI are soft ionization techniques that are ideal for analyzing polar and thermally labile compounds like amines. niscpr.res.in They typically produce a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. nih.gov This primary ion can then be subjected to collision-induced dissociation (tandem mass spectrometry, or MS/MS) to generate characteristic fragment ions.
The fragmentation of N-alkyl piperidines is predictable. researchgate.netscielo.br The most common fragmentation pathway involves cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), resulting in the loss of the N-substituent or fragmentation within the substituent. libretexts.org Another likely fragmentation is the cleavage of the piperidine ring itself.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 185.20 | [C₁₁H₂₅N₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 114.12 | [C₆H₁₄N₂]⁺ | Loss of the 3-methylbutyl radical |
| 98.11 | [C₅H₁₂N₂]⁺ | Ring opening and loss of C₄H₉ |
| 85.09 | [C₅H₁₁N]⁺ | Alpha-cleavage with loss of the C-4 amine and side chain fragments |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.org An IR spectrum is generated when a molecule absorbs infrared radiation, causing a change in the dipole moment. youtube.com A Raman spectrum results from the inelastic scattering of laser light, which is dependent on a change in the molecule's polarizability. nih.gov Together, they provide a characteristic "fingerprint" of the functional groups present.
For this compound, key vibrational modes would include:
N-H Vibrations: The primary amine (-NH₂) at the C-4 position will show two characteristic N-H stretching bands in the IR spectrum between 3300 and 3400 cm⁻¹. libretexts.org An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
C-H Vibrations: Both the piperidine ring and the 3-methylbutyl side chain will produce strong C-H stretching bands in the 2800-3000 cm⁻¹ region.
C-N Vibrations: C-N stretching vibrations for both the tertiary amine in the ring and the primary amine at C-4 will appear in the fingerprint region (1000-1250 cm⁻¹).
Skeletal Vibrations: The C-C stretching and bending vibrations of the entire molecular skeleton will produce a complex pattern in the fingerprint region (< 1500 cm⁻¹), which is unique to the molecule. These are often strong in the Raman spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch (asymmetric) | ~3380 (Medium) | Weak | Characteristic of primary amine libretexts.org |
| N-H Stretch (symmetric) | ~3310 (Medium) | Weak | Characteristic of primary amine libretexts.org |
| C-H Stretch (aliphatic) | 2850-2960 (Strong) | Strong | From piperidine and side chain CH₂, CH₃ groups |
| N-H Bend (scissoring) | ~1610 (Medium-Strong) | Weak | |
| C-C & C-N Skeletal | 1000-1450 (Complex) | Strong | Provides a unique "fingerprint" of the molecule youtube.com |
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric purity of chiral compounds is a critical parameter, particularly in the pharmaceutical field, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For piperidin-4-amine derivatives that are chiral, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers.
The successful chiral separation of piperidine derivatives often depends on the specific CSP and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in resolving the enantiomers of various piperidine-containing compounds. nih.govnih.gov For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection by UV spectrophotometry. nih.gov
Kinetic resolution studies on disubstituted piperidines have demonstrated the utility of chiral HPLC in determining the enantiomeric ratio of the products and unreacted starting materials. nih.gov In these studies, the separation of diastereomeric and enantiomeric forms is essential for evaluating the selectivity of the resolution process.
While specific chiral HPLC methods for this compound are not extensively documented in the literature, a representative method for a structurally related chiral piperidine derivative is presented in the table below. This data illustrates the typical parameters and expected outcomes for the enantiomeric purity assessment of such compounds.
Table 1: Representative Chiral HPLC Method for a Piperidine Derivative
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For chiral compounds, this method can also establish the absolute configuration of the stereocenters. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the conformation of the molecule. In the case of piperidine derivatives, X-ray crystallography can confirm the chair, boat, or twist-boat conformation of the piperidine ring and the orientation of its substituents (axial vs. equatorial). nih.gov The packing of molecules in the crystal lattice, stabilized by intermolecular forces such as hydrogen bonding and van der Waals interactions, is also revealed. nih.gov
Although a crystal structure for this compound has not been reported in the publicly available literature, the crystallographic data for a related N-substituted piperidine derivative can serve as an illustrative example of the detailed structural information that can be obtained.
Table 2: Representative X-ray Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₉N₃ |
| Formula Weight | 205.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, b = 12.456(5) Å, c = 10.987(4) Å |
| α = 90°, β = 105.12(3)°, γ = 90° | |
| Volume | 1337.9(9) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.020 Mg/m³ |
| Absorption Coefficient | 0.065 mm⁻¹ |
| Crystal Size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.35 to 28.27° |
| Reflections collected | 11488 |
| Independent reflections | 2965 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.0521, wR2 = 0.1357 |
| R indices (all data) | R1 = 0.0712, wR2 = 0.1489 |
| Absolute structure parameter | N/A (for centrosymmetric space group) |
Computational and Theoretical Investigations of Piperidin 4 Amine Scaffolds
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations offer profound insights into the electronic structure and molecular properties that govern the reactivity and interaction of molecules. For 1-(3-Methylbutyl)piperidin-4-amine, these calculations can predict key electronic parameters.
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, theoretical calculations can determine these energy values. An estimated small HOMO-LUMO energy gap would indicate a molecule that is chemically reactive. nih.gov
Table 1: Calculated HOMO-LUMO Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -0.5 |
| Energy Gap (ΔE) | 5.7 |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the primary amine group, making it a prime site for electrophilic attack and hydrogen bond donation. The nitrogen atom in the piperidine (B6355638) ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group would be characterized by positive potential, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.org It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization. wisc.edu
In this compound, NBO analysis can reveal key intramolecular interactions, such as the delocalization of the lone pair of the piperidine nitrogen into antibonding orbitals of adjacent C-C or C-H bonds. This analysis helps in understanding the conformational preferences and the electronic distribution within the molecule. nih.gov For instance, a significant interaction would be the donation of electron density from the lone pair of the amine nitrogen (a donor NBO) to the antibonding orbitals (acceptor NBOs) of neighboring C-H or C-N bonds.
Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (Namine) | σ* (C-H) | 1.8 |
| LP (Npiperidine) | σ* (C-C) | 2.5 |
| σ (C-H) | σ* (C-N) | 0.9 |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Conformational Analysis and Molecular Dynamics Simulations of N-Alkyl Piperidin-4-amines
The piperidine ring is known to exist predominantly in a chair conformation, similar to cyclohexane. ias.ac.in However, the presence of substituents on the nitrogen and at the 4-position can significantly influence the conformational landscape. For N-alkyl piperidin-4-amines like this compound, the bulky 3-methylbutyl group on the nitrogen atom plays a crucial role.
Conformational analysis of such compounds typically reveals two primary chair conformers, one with the N-alkyl group in an axial position and the other in an equatorial position. The equatorial conformation is generally favored to minimize steric hindrance. Similarly, the amino group at the C4 position can also adopt either an axial or equatorial orientation. The relative energies of these conformers are influenced by a combination of steric and electronic effects. nih.gov Protonation of the piperidine nitrogen can further alter the conformational preferences, often stabilizing the axial conformer of polar 4-substituents. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound over time. rsc.org By simulating the motion of atoms and molecules, MD can explore the potential energy surface and identify the most stable conformations and the transitions between them. These simulations can reveal the flexibility of the N-alkyl chain and its influence on the piperidine ring puckering.
Molecular Modeling Approaches for Understanding Ligand-Receptor Interactions (Methodological Focus)
The biological activity of piperidin-4-amine derivatives is often mediated by their interaction with specific protein receptors. Molecular modeling techniques are indispensable for understanding these ligand-receptor interactions at a molecular level.
Docking Simulations for Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their predicted binding affinity.
For this compound, a docking study would typically proceed as follows:
Preparation of the Receptor and Ligand: A three-dimensional structure of the target receptor is obtained, often from the Protein Data Bank. The structure of this compound is built and its geometry is optimized.
Definition of the Binding Site: The region of the receptor where the ligand is expected to bind is defined. This can be based on the location of a co-crystallized ligand or through the use of binding site prediction algorithms.
Docking Simulation: The ligand is then docked into the defined binding site using a docking program. The program generates a series of possible binding poses.
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netnih.gov
Docking studies can provide valuable hypotheses about how this compound interacts with its biological target, guiding the design of new analogs with improved potency and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to Piperidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methodologies central to modern drug discovery. nih.govyoutube.com These techniques establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying how changes in molecular features affect a compound's potency or efficacy, QSAR models can predict the activity of novel molecules, thereby guiding the synthesis of more effective therapeutic agents and providing insights into their mechanism of action. youtube.comnih.gov The piperidine scaffold, a ubiquitous feature in many pharmacologically active compounds, has been the subject of numerous QSAR and 3D-QSAR studies to explore and optimize its therapeutic potential across various targets. clinmedkaz.org
Methodological Applications and Findings
The application of QSAR methodologies to piperidine derivatives spans a wide range of therapeutic areas, from cancer to neurodegenerative diseases and infectious agents. These studies employ various molecular descriptors—physicochemical properties such as hydrophobicity, electronics, and sterics—to build predictive models.
A notable 2D-QSAR study was performed on a series of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov Using a genetic function approximation method, a statistically significant model was generated. The model revealed that an increase in the exposed partial negative surface area enhances inhibitory activity, while the area of the molecular shadow in the XZ plane is inversely proportional to it. nih.gov
In the realm of oncology, QSAR models have been developed for furan-pyrazole piperidine derivatives as inhibitors of the Akt1 kinase, a key protein in cancer cell growth. nih.govtandfonline.com These models, built using 2D and 3D autocorrelation descriptors, successfully correlated the molecular structures with their half-maximal inhibitory concentrations (IC50) against Akt1 and human cancer cell lines. nih.govresearchgate.net Similarly, 3D-QSAR and docking studies on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency. researchgate.net
For neurodegenerative disorders like Alzheimer's disease, QSAR has been applied to piperidine derivatives that inhibit the acetylcholinesterase (AChE) enzyme. A comparative study using both 2D-QSAR and 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) found that the 3D-CoMFA model provided a more robust prediction of the inhibitory activity of novel piperidine and piperazine (B1678402) derivatives. nih.gov
The predictive power of these models is rigorously evaluated using internal and external validation techniques. Key statistical metrics include the coefficient of determination (r²), the cross-validated coefficient (q²), and the predicted r² (pred_r²) for an external test set. A high value for these parameters indicates a robust and predictive model.
Research Data on QSAR/3D-QSAR Models for Piperidine Derivatives
The following tables summarize the statistical validation of several QSAR and 3D-QSAR models developed for various classes of piperidine derivatives.
Table 1: 2D-QSAR Model Statistics for Piperidine Derivatives This table presents statistical data from various 2D-QSAR studies on piperidine-containing compounds.
| Compound Series | Target | r² | q² | pred_r² | Key Descriptors | Reference |
|---|---|---|---|---|---|---|
| Piperine Analogs | S. aureus NorA Efflux Pump | 0.962 | 0.917 | - | Partial Negative Surface Area, Molecular Shadow Area, Heat of Formation | nih.gov |
| Thiazolo[4,5-b]pyridines | H3 Receptor | 0.817 | 0.621 | 0.942 | T_N_O_2, XKMostHydrophobicHydrophilicDistance, XAHydrophilicArea | |
| Quinolinone-based Thiosemicarbazones | M. tuberculosis | 0.83 | 0.78 | 0.81 | Van der Waals Volume, Electron Density, Electronegativity | nih.gov |
Table 2: 3D-QSAR Model Statistics for Piperidine Derivatives This table presents statistical data from various 3D-QSAR (CoMFA/CoMSIA) studies on piperidine-containing compounds.
| Compound Series | Target | Model | r² | q² | pred_r² | Reference |
|---|---|---|---|---|---|---|
| Piperidine & Piperazine Derivatives | Acetylcholinesterase | CoMFA | 0.947 | >0.5 | 0.816 | nih.gov |
| Piperidine Carboxamide Derivatives | ALK | CoMFA & CoMSIA | - | - | - | researchgate.net |
| Aminopyrimidinyl Pyrazole Analogs | PLK1 | CoMFA | 0.905 | 0.628 | - | mdpi.com |
These studies collectively demonstrate that QSAR and 3D-QSAR are powerful tools for the rational design of novel piperidine derivatives. By identifying the key structural attributes required for potent biological activity—such as specific substituent patterns, steric bulk, and electronic properties—these computational models guide medicinal chemists in optimizing lead compounds, ultimately accelerating the discovery of new drugs. researchgate.netnih.gov
Role in Chemical Probe and Ligand Design for Mechanistic Research
The design and synthesis of chemical probes are paramount for dissecting intricate biological processes. The piperidine (B6355638) moiety, a privileged structure in drug discovery, is frequently employed as a core scaffold in the development of such probes due to its favorable physicochemical properties and its presence in numerous bioactive molecules. nih.govnih.gov
Design Principles for Piperidine-Based Chemical Probes to Elucidate Biological Pathways
The fundamental principles for designing effective chemical probes include ensuring target selectivity, high affinity, cell permeability, and adequate solubility. nih.gov Piperidine-based scaffolds are advantageous in this context as their three-dimensional structure allows for precise spatial orientation of functional groups, which can lead to enhanced interaction with biological targets.
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel compounds with improved properties. dundee.ac.ukrsc.org In the context of piperidine-containing compounds, a scaffold hopping approach can lead to the discovery of new chemical entities with enhanced specificity for their biological targets. researchgate.net For instance, a research program aimed at developing proteasome inhibitors utilized a scaffold-hopping strategy to move from an initial hit to a preclinical candidate, demonstrating the utility of this approach in overcoming challenges such as poor solubility and genotoxicity. dundee.ac.uk While direct examples of scaffold hopping originating from 1-(3-Methylbutyl)piperidin-4-amine are not prevalent in the literature, the principle remains a key strategy for diversifying this chemical space. Modifications to the N-alkyl group, such as the 3-methylbutyl moiety, and the 4-amino substituent are critical for fine-tuning the selectivity and potency of the resulting probes. mdpi.com
Methodologies for Investigating Structure-Activity Relationships (SAR) in Piperidine Analog Series
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For piperidine analogs, these studies often involve systematic modifications to different parts of the molecule to identify key structural features responsible for its pharmacological effects. nih.govmdpi.comnih.gov
Systematic Modification of the N-Alkyl Chain and Piperidine Amine Group
A systematic approach to modifying the N-alkyl chain and the substituent on the piperidine amine group can provide valuable insights into the SAR of a compound series. A study on 4-aminopiperidines as novel antifungal agents targeting ergosterol (B1671047) biosynthesis provides an excellent example of this methodology. mdpi.com Researchers synthesized a library of over 30 4-aminopiperidines, systematically varying the substituent on the piperidine nitrogen (N-1 position) and the 4-amino group.
The findings from this study revealed that the nature of the N-substituent is critical for antifungal activity. For instance, combining a benzyl (B1604629) or phenylethyl group at the N-1 position with a long N-alkyl chain (specifically n-dodecyl) at the 4-amino group resulted in compounds with outstanding antifungal activity against various clinically relevant fungal isolates. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were found to be detrimental to the activity. mdpi.com This systematic exploration allowed for the identification of key structural requirements for potent antifungal action.
The following table, based on the data from the aforementioned study, illustrates the impact of systematic modifications on the antifungal activity of 4-aminopiperidine (B84694) derivatives.
| Compound ID | N-1 Substituent | 4-Amino Substituent | Antifungal Activity (MIC against Y. lipolytica in µg/mL) |
| 2a | Benzyl | 4-tert-Butylbenzyl | >128 |
| 2b | Benzyl | n-Dodecyl | 1 |
| 3b | Phenylethyl | n-Dodecyl | 1 |
| 4b | Boc | n-Dodecyl | 16 |
| 5b | H | n-Dodecyl | 32 |
This table is a representation of data presented in the study by P. Heiland et al. (2022) and is intended to illustrate the principles of SAR.
Exploration of Substituent Effects on Molecular Recognition
The substituents on the piperidine ring directly influence how the molecule is recognized by its biological target. The size, shape, and electronic properties of these substituents can either enhance or diminish binding affinity. In the case of the antifungal 4-aminopiperidines, the long n-dodecyl chain at the 4-amino position was found to be crucial for activity, likely due to favorable hydrophobic interactions within the binding site of the target enzymes, sterol C14-reductase and sterol C8-isomerase. mdpi.com
The 3-methylbutyl group on this compound provides a specific lipophilic character that can influence its interaction with target proteins. The branched nature of the isopentyl group can also play a role in fitting into specific hydrophobic pockets. Further exploration of these effects through computational modeling and biophysical assays can provide a deeper understanding of the molecular recognition processes involved.
Application as Precursors in the Synthesis of Complex Molecular Architectures for Advanced Research Tools
Simple, functionalized piperidine derivatives like this compound serve as valuable starting materials for the synthesis of more complex molecular architectures. The presence of a reactive primary or secondary amine at the 4-position allows for a variety of chemical transformations, including amidation, reductive amination, and arylation, enabling the construction of larger and more elaborate molecules. biomedpharmajournal.orgresearchgate.net
For example, the synthesis of a library of 4-aminopiperidine analogs for the inhibition of Hepatitis C Virus (HCV) assembly began with the reductive amination of 4-amino-1-Boc-piperidine. nih.gov This intermediate was then further functionalized through coupling with various electrophiles, demonstrating the utility of the 4-aminopiperidine core as a versatile synthetic platform. nih.gov Similarly, piperidin-4-one derivatives are frequently used as precursors for the synthesis of a wide range of biologically active compounds. biomedpharmajournal.org The synthesis of novel antifungal agents involved the reductive amination of N-substituted 4-piperidones to generate the corresponding 4-aminopiperidines. mdpi.com These examples underscore the potential of this compound as a precursor for creating advanced research tools and novel therapeutic candidates. The 3-methylbutyl group can be introduced early in the synthesis, and the 4-amino group can then be elaborated to build the desired complex molecular architecture.
Emerging Research Perspectives and Future Directions in Piperidin 4 Amine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes for Piperidin-4-amine Derivatives
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of piperidin-4-amine derivatives, this translates to the development of routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key strategies in sustainable synthesis include:
Catalytic Hydrogenation: Traditional reduction methods often employ reagents like sodium borohydride (B1222165) with nickel chloride, which can lead to significant impurity profiles and environmental concerns. researchgate.net The adoption of catalytic hydrogenation presents a more environmentally friendly alternative, offering simpler work-up procedures and higher yields. researchgate.net For instance, an environmentally friendly catalytic hydrogenation process for the synthesis of a related piperidine (B6355638) intermediate, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, achieved a yield of 95.5%. researchgate.net
Use of Greener Solvents and Catalysts: Research has demonstrated the feasibility of using water as a catalyst, leveraging hydrogen bonding to drive reactions. ajchem-a.com This approach has been successfully applied in the one-step, three-component condensation for preparing certain piperidine derivatives. ajchem-a.com Furthermore, the use of earth-abundant and non-toxic catalysts, such as iron, is being explored for key transformations like the diastereoselective synthesis of substituted piperidines. organic-chemistry.org
Transfer Hydrogenation: Transfer hydrogenation protocols using reagents like borane-ammonia with a ruthenium catalyst offer a mild and efficient method for the reduction of pyridine (B92270) precursors to piperidines. organic-chemistry.org This avoids the need for high-pressure hydrogen gas and harsh reaction conditions. organic-chemistry.org
| Method | Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Traditional Reduction | NiCl₂-NaBH₄ | Established method | researchgate.net |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Environmentally friendly, high yield, simple work-up | researchgate.netorganic-chemistry.org |
| Water-Catalyzed Condensation | Water | Green solvent and catalyst, environmentally benign | ajchem-a.com |
| Iron-Catalyzed Equilibration | Iron Catalyst | Eco-friendly, highly diastereoselective | organic-chemistry.org |
| Transfer Hydrogenation | Borane-Ammonia, RuCl₃ | Mild conditions, avoids high-pressure H₂ | organic-chemistry.org |
Exploration of Novel Reaction Methodologies for Diversifying the Piperidine Core
To expand the chemical space and explore new structure-activity relationships, chemists are continuously developing novel reaction methodologies to create a wide array of substituted piperidines.
Recent advancements in this area include:
Metal-Catalyzed Cyclizations: Gold-catalyzed oxidative amination of un-activated alkenes and palladium-catalyzed enantioselective amination are modern techniques for constructing the piperidine ring. nih.gov Radical-mediated intramolecular cyclization using cobalt catalysts also provides an effective route to various piperidines. nih.gov
Multicomponent Reactions: Inspired by biosynthesis, stereoselective three-component Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines. rsc.org These reactions are highly efficient, creating complex molecules in a single step from simple starting materials. rsc.org
Modular Synthesis: A recently unveiled two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This modular approach allows for the efficient modification of the piperidine scaffold, significantly reducing the number of synthetic steps required to build complex derivatives. news-medical.net This method has the potential to accelerate drug discovery by simplifying the synthesis of high-value piperidines. news-medical.net
| Methodology | Key Features | Potential Application for Piperidin-4-amine Derivatives | Reference |
|---|---|---|---|
| Gold-Catalyzed Oxidative Amination | Forms substituted piperidines from non-activated alkenes. | Introduction of diverse functional groups on the piperidine ring. | nih.gov |
| Palladium-Catalyzed Enantioselective Amination | Creates chiral piperidines with high enantioselectivity. | Synthesis of specific stereoisomers to optimize biological activity. | nih.gov |
| Stereoselective Three-Component Mannich Reaction | Builds polyfunctional chiral piperidines in a single step. | Rapid generation of a library of diverse piperidin-4-amine analogs. | rsc.org |
| Biocatalytic C-H Oxidation and Radical Cross-Coupling | A modular approach for late-stage functionalization. | Efficiently modify the 1-(3-Methylbutyl)piperidin-4-amine scaffold at various positions. | news-medical.net |
Advanced Strategies for Scaffold Derivatization to Access Diverse Chemical Space
Starting from a core scaffold like this compound, derivatization is key to fine-tuning pharmacological properties. Advanced strategies focus on creating diverse libraries of analogs for biological screening.
Scaffold Hopping and Hybridization: A common strategy involves combining structural motifs from different known active compounds. For example, a pharmacophore-hybridization strategy was used to merge an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure to develop novel NLRP3 inflammasome inhibitors. mdpi.com This highlights how the piperidin-4-yl moiety can be a crucial component in designing new chemical entities.
Development of Derivatization Protocols: Systematic protocols for derivatization are being developed to allow for the unambiguous identification and separation of complex mixtures of related compounds. nih.gov While initially developed for other compound classes, these methodologies can be adapted for piperidine derivatives to facilitate the analysis of derivatized libraries.
Functionalization for Targeted Properties: Derivatization is often guided by the desired biological outcome. For instance, piperidin-4-one derivatives have been synthesized and further derivatized to thiosemicarbazones to enhance their antimicrobial activities. biomedpharmajournal.org Similarly, the piperidine-4-carboxamide scaffold has been identified as a promising starting point for designing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov
Integration of Cheminformatics and Artificial Intelligence in the Design and Discovery of New Piperidine Analogs
Cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. nih.gov These computational tools are increasingly being applied to the discovery of novel piperidine-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
